molecular formula C7H8O6S B046035 2-Sulfobenzoic acid hydrate CAS No. 123333-68-6

2-Sulfobenzoic acid hydrate

Cat. No. B046035
M. Wt: 220.2 g/mol
InChI Key: HVJWSZOEEIYKSS-UHFFFAOYSA-N
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Description

2-Sulfobenzoic acid hydrate is a chemical compound with the linear formula HO3SC6H4CO2H · xH2O . It has a molecular weight of 202.18 (anhydrous basis) . The compound appears as white to pale cream or pale grey crystals or crystalline powder .


Molecular Structure Analysis

The molecular structure of 2-Sulfobenzoic acid hydrate is represented by the SMILES string O.OC(=O)c1ccccc1S(O)(=O)=O . This indicates the presence of a sulfonic acid group attached to a benzoic acid group, along with associated water molecules.


Physical And Chemical Properties Analysis

2-Sulfobenzoic acid hydrate has a molecular weight of 202.18 (anhydrous basis) . It appears as white to pale cream or pale grey crystals or crystalline powder . The melting point is approximately 68-72°C .

Scientific Research Applications

However, “2-Sulfobenzoic acid hydrate” is a chemical compound that is used in various fields of scientific research . It’s often used in organic synthesis , which is a specific field of chemistry dedicated to the construction of organic compounds via organic reactions.

    Organic Synthesis

    This compound is often used in organic synthesis . Organic synthesis is a method of constructing organic compounds via organic reactions. The specific procedures and outcomes would depend on the particular reaction being conducted.

    Diagnostic Assay Manufacturing

    It could potentially be used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are done to analyze samples for the presence of a particular compound or substance. The exact procedures and outcomes would vary based on the specific assay being developed.

    Hematology and Histology

    It might also be used in the fields of hematology and histology . Hematology is the study of blood and blood diseases, while histology is the study of the microscopic structure of tissues. The specific applications, procedures, and outcomes in these fields would depend on the particular study or experiment being conducted.

Safety And Hazards

2-Sulfobenzoic acid hydrate is known to cause severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed or in contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2-sulfobenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJWSZOEEIYKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924464
Record name 2-Sulfobenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Sulfobenzoic acid hydrate

CAS RN

123333-68-6
Record name 2-Sulfobenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-SULFOBENZOIC ACID HYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SW Ng - Acta Crystallographica Section C: Crystal Structure …, 1997 - scripts.iucr.org
… 2-Sulfobenzoic acid hydrate exists as the title salt, oxonium 2-carboxybenzenesulfonate, H30+.… 2-Sulfobenzoic acid hydrate (HO3SC6H4-2-CO2H.xH20), purchased from the Aldrich …
Number of citations: 4 scripts.iucr.org
C Hansen, P Fortnagel, RM Wittich - FEMS microbiology letters, 1992 - academic.oup.com
… 2-Sulfobenzoic acid hydrate, 2,3-dihydroxybenzoic acid, and 2,3,4-trihydroxybenzoic acid were obtained from Aldrich-Chemic GmbH & Co. KG, Steinheim, FRG The ammonium salt of 2-…
Number of citations: 10 academic.oup.com
VS Senchurin, VV Sharutin, OK Sharutina… - Russian Journal of …, 2023 - Springer
The reaction of equimolar amounts of pentaphenylantimony with camphor-10-sulfonic, 2,4-dinitro-1-naphthol-7-sulfonic (flavianic), 1-naphthalenesulfonic, and 2-sulfobenzoic acids in …
Number of citations: 0 link.springer.com
J Ben‐Ari, A Etinger, A Weisz… - Journal of mass …, 2005 - Wiley Online Library
… Benzenesulfonic acid, Na salt (98%), 2-sulfobenzoic acid hydrate, 3-sulfobenzoic acid, Na salt (97%) and 4-sulfobenzoic acid, K salt (95%) were purchased from Aldrich (Milwaukee, WI…
B Klubek - 1989 - osti.gov
The presence of substantial levels of sulfur in coal is a major source of air pollution, and considerable efforts are being made to devise a cost-effective way of removing the sulfur. One …
Number of citations: 2 www.osti.gov
D Scholz, O Kröcher, F Vogel - ChemSusChem, 2018 - Wiley Online Library
The deactivation pathways of sulfonated carbon catalysts prepared from different carbons were studied during the aqueous‐phase hydrolysis of cellobiose under continuous‐flow …
SB Larson, JS Day, C Nguyen, R Cudney… - Crystal Growth and …, 2008 - ACS Publications
We are developing an alternate strategy for the crystallization of macromolecules that does not, like current methods, depend on the optimization of traditional variables such as pH and …
Number of citations: 28 pubs.acs.org
J He, D Wo, E Ma, Q Wang, J Chen, J Peng… - Pharmaceutical …, 2021 - Taylor & Francis
… 2-Sulfobenzoic acid hydrate (0.2%) (A) and acetonitrile (B) were used as mobile phase and the gradient elution procedure was as follows: 0 min, A:B = 97:5; 0.01 min, A:B = 75:30; 37 …
Number of citations: 5 www.tandfonline.com
M Derradji, W Jun, L Wenbin - 2018 - books.google.com
… napthalenesulphonic acid, picrylsulfonic acid hydrate, 2 and 4-pyridineethanesulfonic acid, 3-pyridinesulfonic acid, 2-pyridinylhydroxylmethanesulfonic acid, 2-sulfobenzoic acid hydrate…
Number of citations: 49 books.google.com
Z Qiu, D Wo, X Zhong, J Chen, E Ma… - Integrative Cancer …, 2023 - journals.sagepub.com
… About 0.2% 2-sulfobenzoic acid hydrate (A) and acetonitrile (B) was used as mobile phase and the gradient elution procedure was as follows: 0 minute, A:B = 97:5; 0.01 minutes, A:B = …
Number of citations: 1 journals.sagepub.com

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